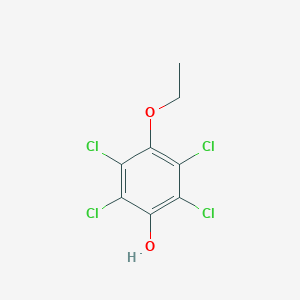
2,3,5,6-Tetrachloro-4-ethoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5,6-Tetrachloro-4-ethoxyphenol is an organochlorine compound characterized by the presence of four chlorine atoms and an ethoxy group attached to a phenol ring. This compound is known for its significant chemical stability and reactivity, making it a valuable substance in various chemical processes and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-Tetrachloro-4-ethoxyphenol typically involves the chlorination of 4-ethoxyphenol. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is conducted under controlled temperature conditions to ensure selective chlorination at the 2, 3, 5, and 6 positions on the phenol ring.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar chlorination process but on a larger scale. The use of continuous flow reactors and advanced catalytic systems enhances the efficiency and yield of the compound. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,3,5,6-Tetrachloro-4-ethoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated phenols or dechlorinated products.
Substitution: Nucleophilic substitution reactions are common, where chlorine atoms are replaced by other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium hydroxide or ammonia are employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrachloroquinone, while substitution with ammonia can produce tetrachloroaniline derivatives.
Scientific Research Applications
2,3,5,6-Tetrachloro-4-ethoxyphenol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is utilized in the production of pesticides, herbicides, and other agrochemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetrachloro-4-ethoxyphenol involves its interaction with cellular components, leading to various biochemical effects. The compound can inhibit enzyme activity by binding to active sites or altering the structure of proteins. Its chlorinated structure allows it to penetrate cell membranes and disrupt cellular processes, contributing to its antimicrobial properties.
Comparison with Similar Compounds
2,3,5,6-Tetrachlorophenol: Similar in structure but lacks the ethoxy group, making it less soluble in organic solvents.
2,3,5,6-Tetrachloro-4-methoxyphenol: Contains a methoxy group instead of an ethoxy group, leading to different reactivity and solubility properties.
2,3,5,6-Tetrachloro-4-nitrophenol: The presence of a nitro group significantly alters its chemical behavior and applications.
Uniqueness: 2,3,5,6-Tetrachloro-4-ethoxyphenol is unique due to its ethoxy group, which enhances its solubility in organic solvents and modifies its reactivity compared to other tetrachlorophenol derivatives. This makes it particularly useful in specific chemical syntheses and industrial applications.
Properties
CAS No. |
65824-96-6 |
|---|---|
Molecular Formula |
C8H6Cl4O2 |
Molecular Weight |
275.9 g/mol |
IUPAC Name |
2,3,5,6-tetrachloro-4-ethoxyphenol |
InChI |
InChI=1S/C8H6Cl4O2/c1-2-14-8-5(11)3(9)7(13)4(10)6(8)12/h13H,2H2,1H3 |
InChI Key |
CIEYYOKARNBKGF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(C(=C1Cl)Cl)O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


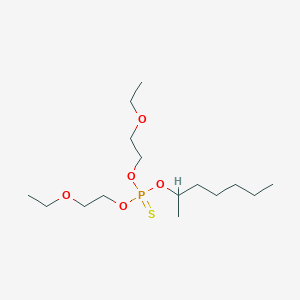

![3-Carbamoyl-1-[2-(ethenyloxy)ethyl]pyridin-1-ium chloride](/img/structure/B14469610.png)

![2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol;sulfate](/img/structure/B14469630.png)
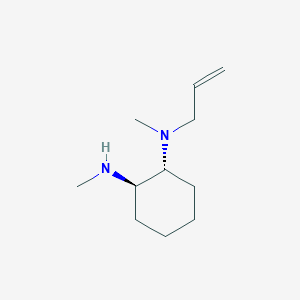
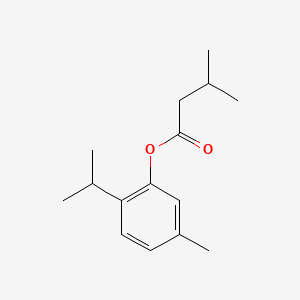
![3-Oxo-2-{[(prop-2-yn-1-yl)oxy]imino}butanamide](/img/structure/B14469637.png)
![3-[4-(Dodecyloxy)phenyl]prop-2-enal](/img/structure/B14469645.png)

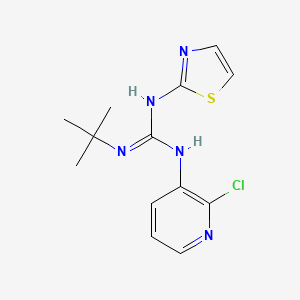
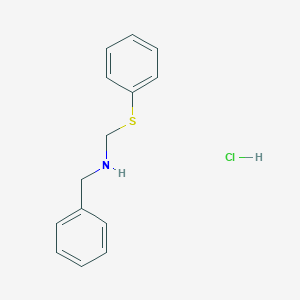

![(5S)-7-Oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14469688.png)
